7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
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Overview
Description
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, an oxazolidine ring, and a carboxylic acid functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the oxazolidine intermediate.
Formation of the spirocyclic structure: This can be accomplished through a cyclization reaction, often facilitated by a strong base or a metal catalyst.
Introduction of the carboxylic acid group: This final step typically involves oxidation of an aldehyde or alcohol precursor to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.
Major Products
Oxidation: Carboxylates, esters, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure may allow it to fit into specific binding sites, enhancing its selectivity and potency. The benzyl group and carboxylic acid functional group can also participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione hydrochloride: Similar spirocyclic structure but with a dione functional group.
7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Similar structure with a tert-butoxycarbonyl protecting group.
7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one: Similar structure with a ketone functional group.
Uniqueness
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15/h1-5,13H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQCEQOXNXHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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